molecular formula C13H7Br2NS B2928871 6,8-Dibromo-2-(3-thienyl)quinoline CAS No. 860784-38-9

6,8-Dibromo-2-(3-thienyl)quinoline

Cat. No.: B2928871
CAS No.: 860784-38-9
M. Wt: 369.07
InChI Key: YOUUKDLWDZOGBL-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(3-thienyl)quinoline is a heterocyclic compound with the molecular formula C13H7Br2NS and a molecular weight of 369.07 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6,8-Dibromo-2-(3-thienyl)quinoline involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group tolerant reaction conditions . The process typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(3-thienyl)quinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

    Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: The compound’s unique properties make it useful in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 6,8-Dibromo-2-(3-thienyl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological or chemical context in which the compound is used. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

6,8-Dibromo-2-(3-thienyl)quinoline can be compared with other similar heterocyclic compounds, such as:

    2-(3-Thienyl)quinoline: Lacks the bromine atoms, which may affect its reactivity and applications.

    6,8-Dibromoquinoline:

The presence of both bromine atoms and the thienyl group in this compound contributes to its unique properties and distinguishes it from these similar compounds.

Properties

IUPAC Name

6,8-dibromo-2-thiophen-3-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2NS/c14-10-5-8-1-2-12(9-3-4-17-7-9)16-13(8)11(15)6-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUUKDLWDZOGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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